

# Mechanism of Action & Biochemical Profile

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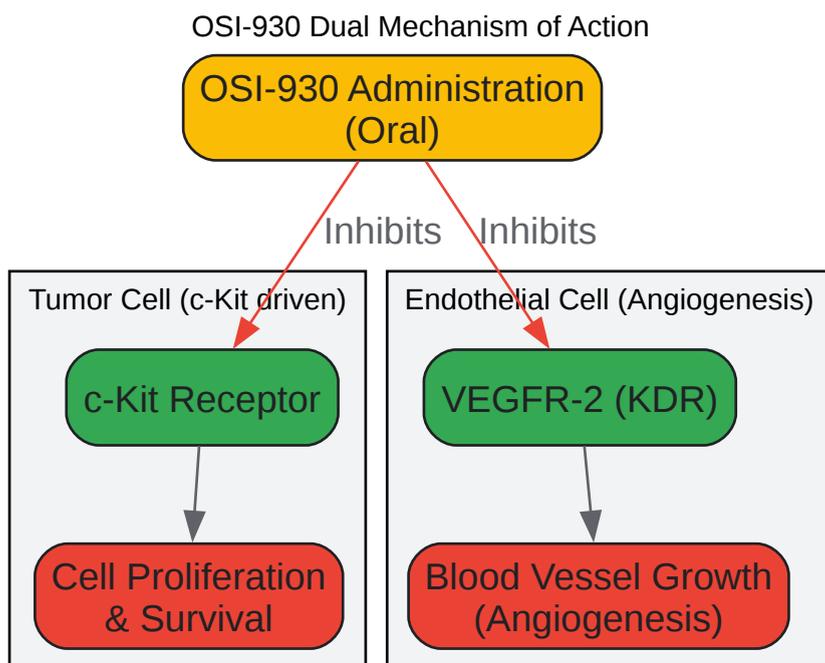
## Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

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**OSI-930** is a multi-targeted tyrosine kinase inhibitor designed to act as a potent co-inhibitor of **c-Kit** and **VEGFR-2** [1]. The diagram below illustrates its dual mechanism of action.



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The table below summarizes the inhibitory concentration (IC<sub>50</sub>) of **OSI-930** against its primary kinase targets from cell-free assays [2] [3].

Target Kinase	Primary Function	IC <sub>50</sub> Value
VEGFR-2 (KDR/Fik-1)	Angiogenesis, endothelial cell survival	8 - 9 nM
c-Kit	Cell proliferation, survival (e.g., in GIST)	80 nM
CSF-1R	Macrophage function, tumor microenvironment	15 nM
c-Raf	Downstream signal in MAPK pathway	41 nM
Lck	T-cell receptor signaling	22 nM

**OSI-930** also demonstrates lower activity against other kinases like **PDGFR $\beta$** , **FLT3**, and **Abl** [2] [3]. In cellular models, **OSI-930** inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line (IC<sub>50</sub> of 14 nM) without significantly affecting COLO-205 cells that lack constitutively active mutant receptor tyrosine kinases [3].

## Key Experimental Protocols

For your research, here are the core methodologies used to characterize **OSI-930**.

### Protein Kinase Activity Assay

- **Purpose:** To quantify the inhibition of kinase autophosphorylation (e.g., c-Kit) by **OSI-930**.
- **Method:** An ELISA-based assay or a radiometric method is used.
  - **ELISA Protocol:** A poly(Glu:Tyr) substrate is bound to a 96-well plate. The kinase reaction is initiated with ATP. Phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The bound antibody is quantitated using ABTS peroxidase substrate, measuring absorbance at 405/490 nm [2] [3].
  - For c-Kit, the recombinant protein is expressed in insect cells. Inhibition is assayed by incubating the enzyme with ATP and **OSI-930**. The reaction is stopped with SDS-PAGE sample buffer, and phosphorylation is determined by immunoblotting for total and phosphorylated Kit [2] [3].

### Cell Proliferation and Apoptosis Assay

- **Purpose:** To evaluate the anti-proliferative and pro-apoptotic effects of **OSI-930** on cancer cell lines.
- **Method:**
  - Cells are seeded in 96-well plates and incubated with **OSI-930** for 48-72 hours.
  - **Proliferation:** Measured by luminescent quantitation of intracellular ATP content using CellTiter-Glo reagent.
  - **Apoptosis:** Quantified by an enzymatic caspase 3/7 assay [2] [3].

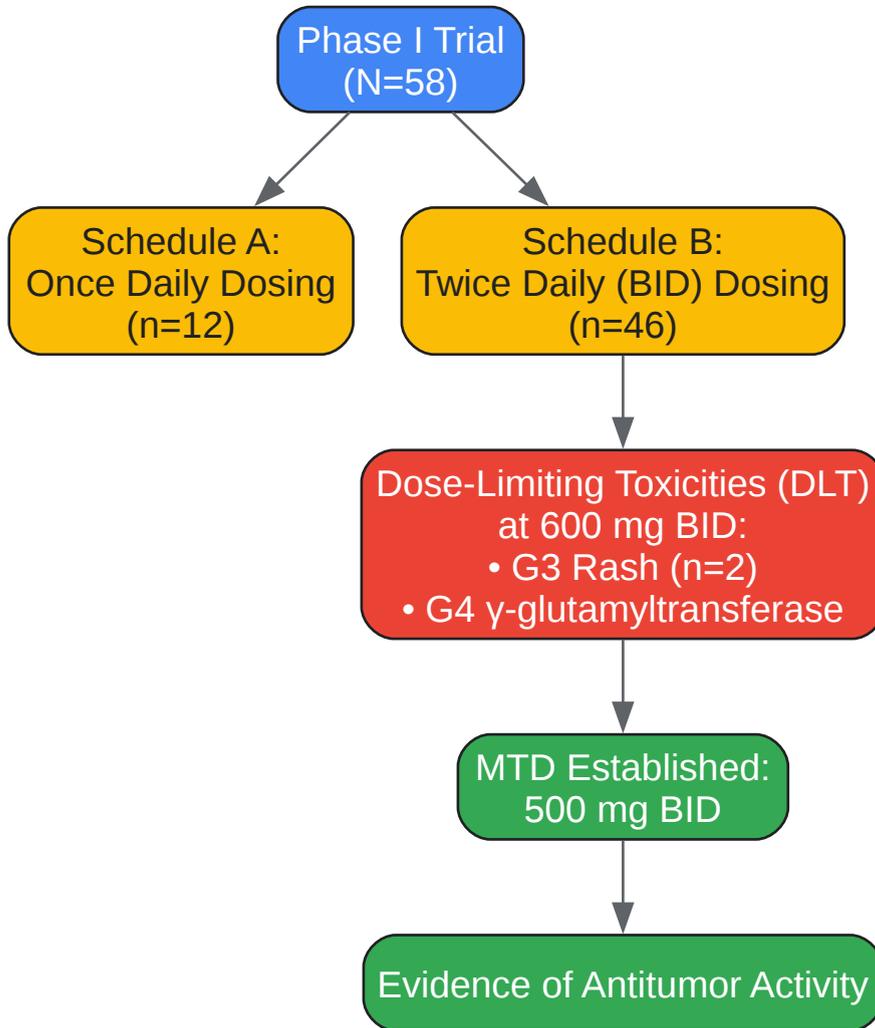
## In Vivo Antitumor Efficacy Studies

- **Purpose:** To assess the antitumor activity of **OSI-930** in preclinical xenograft models.
- **Method:**
  - Tumor cells are injected subcutaneously into the flank of immunodeficient mice.
  - **OSI-930** is administered via oral gavage at doses up to 200 mg/kg.
  - Tumor growth is monitored over time [3]. The compound has shown potent activity in models including HMC-1, NCI-SNU-5, COLO-205, and U251 xenografts [3].

## Clinical Trial & Pharmacodynamic Data

A first-in-human phase I trial established the safety and preliminary activity of **OSI-930** in patients with advanced solid tumors. The trial design and key outcomes are summarized below.

### Phase I Trial Design and Key Outcomes



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The table below summarizes the key parameters and findings from the phase I clinical trial [4] [5].

Parameter	Findings
Recommended Phase II Dose	500 mg, twice daily (BID)
Maximum Tolerated Dose (MTD)	500 mg BID

Parameter	Findings
Common Adverse Events (G1-2)	Fatigue, diarrhea, nausea, rash
Dose-Limiting Toxicities (DLT)	Grade 3 rash; Grade 4 $\gamma$ -glutamyltransferase elevation (at 600 mg BID)
Pharmacodynamic Proof-of-Mechanism	Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) at BID doses $\geq$ 400 mg; DCE-MRI responses in 4/6 patients
Antitumor Activity	RECIST partial response in advanced ovarian cancer (1 patient); stable disease in 11/19 imatinib-resistant GIST patients (median duration 126 days); FDG-PET partial responses in 4/9 GIST patients

## Research Applications & Further Directions

The phase I trial demonstrated that **OSI-930** is safe and well-tolerated, with pharmacokinetic and pharmacodynamic data supporting its dual mechanism of action [4] [5]. Its activity in **imatinib-resistant GIST** is particularly notable, suggesting a potential therapeutic option for patients with TKI-resistant disease [4] [5].

Research into **OSI-930** also helps inform the development of next-generation inhibitors. Studies have explored the **structure-activity relationship (SAR)** by modifying the quinoline domain of **OSI-930**, leading to analogues with varying potencies against c-Kit and KDR, as well as unexpected activity against the **ABCG2 efflux pump** [6].

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